Prop-2-ynyl carbamimidothioate

Vue d'ensemble

Description

Synthesis Analysis

A highly convenient method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives. Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent. The compounds were synthesized in good yields (53–85%) . Another method for the synthesis of S-aryl carbamimidothioates is described using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and Et3N as the base at room temperature .Molecular Structure Analysis

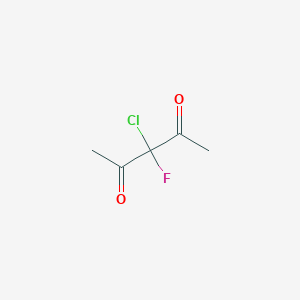

The molecular formula of Prop-2-ynyl carbamimidothioate is C4H6N2S and its molecular weight is 114.17 g/mol.Chemical Reactions Analysis

Prop-2-ynyl esters are useful protecting groups for carboxylic acids and that they are selectively deprotected in the presence of other esters on treatment with tetrathiomolybdate under mild conditions . A novel divergent domino annulation reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones has been developed, affording various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles in moderate to excellent yields .Applications De Recherche Scientifique

Protective Group for Carboxylic Acids

Prop-2-ynyl carbamimidothioate is used as a protective group for carboxylic acids . It is selectively deprotected in the presence of other esters on treatment with tetrathiomolybdate under mild conditions . This makes it a useful tool in organic synthesis where there is a constant need for new, easy to introduce, and selectively removable protecting groups .

Selective Deprotection

The prop-2-ynyl ester is selectively deprotected in high yield in the presence of acetate . This selective deprotection is noteworthy and can be leveraged in complex organic synthesis processes .

3. Conversion of Aryl Thiourea to Aryl Carbamimidothioate A novel and simple synthesis of N, N -dialkyl- N ′-arylcarbamimidothioate derivatives by reaction of amines, aryl isothiocyanates with aryl diazonium salts under catalyst-free conditions has been reported . This reaction is useful for the conversion of aryl thiourea to aryl carbamimidothioate .

Mild Deprotection Conditions

The use of tetrathiomolybdate for the deprotection of prop-2-ynyl esters provides a mild method for the highly selective deprotection . This is particularly useful in sensitive organic synthesis processes where harsh conditions could lead to unwanted side reactions .

5. Selective Deprotection in Presence of Other Esters The prop-2-ynyl ester is selectively deprotected in the presence of benzyl ester and tert-butyl ester . This unusual selectivity is noteworthy and can be leveraged in complex organic synthesis processes where multiple protecting groups are used .

Use in Organic Synthesis

Given its properties as a protective group and its selective deprotection, prop-2-ynyl carbamimidothioate is a valuable tool in organic synthesis . It can be used in the synthesis of complex organic molecules, pharmaceuticals, and other chemical products .

Mécanisme D'action

The CuI-mediated click reaction of aromatic azides, containing the carboxyl moiety in the ortho position to the azido group, with ethyl prop-2-ynyl methylphosphonate proceeded via a concurrent pathway whereby the formation of acrylamides predominated over “classical” cycloaddition products 1,2,3-triazoles .

Orientations Futures

Prop-2-ynyl carbamimidothioate and its derivatives have potential biological properties and applications in various fields of research and industry. There is a constant search for new, easy to introduce and selectively removable protecting groups in organic synthesis . Therefore, future research may focus on exploring these properties and applications further.

Propriétés

IUPAC Name |

prop-2-ynyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-2-3-7-4(5)6/h1H,3H2,(H3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRHDNAFELKMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329652 | |

| Record name | prop-2-ynyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13702-02-8 | |

| Record name | prop-2-ynyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-aminobutan-2-yl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one hydrochloride](/img/structure/B1651883.png)

![2-(1-aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one hydrochloride](/img/structure/B1651884.png)

![3-Azabicyclo[3.1.0]hexan-1-ol](/img/structure/B1651886.png)

![1-phenyl-N-[1-(pyridin-2-yl)ethyl]-2-sulfanyl-1H-imidazole-5-carboxamide](/img/structure/B1651893.png)

![3-Methyl-3-[(oxolan-2-yl)methyl]-1-{[3-(2-oxopiperidin-1-yl)phenyl]methyl}urea](/img/structure/B1651894.png)

![5-{1-[(3-Fluorophenyl)methanesulfinyl]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B1651896.png)

![6-{[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B1651902.png)